molecular formula C13H17NO2 B13252646 1-Methyl-4-phenylpiperidine-2-carboxylic acid

1-Methyl-4-phenylpiperidine-2-carboxylic acid

Cat. No.: B13252646
M. Wt: 219.28 g/mol
InChI Key: MFDXFGCQIALBKU-UHFFFAOYSA-N
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Description

1-Methyl-4-phenylpiperidine-2-carboxylic acid is a chemical compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-phenylpiperidine-2-carboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-phenylpiperidine with methyl chloroformate under basic conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-phenylpiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-4-phenylpiperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenylpiperidine: Lacks the carboxylic acid group, leading to different chemical properties and reactivity.

    4-Phenylpiperidine-2-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

1-Methyl-4-phenylpiperidine-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which influence its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

1-methyl-4-phenylpiperidine-2-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-14-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,16)

InChI Key

MFDXFGCQIALBKU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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